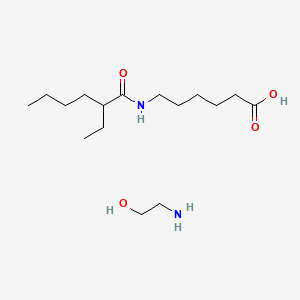
2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid is a compound with the molecular formula C14H29NO3. It is known for its unique structure, which combines an amino alcohol and a fatty acid derivative. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid typically involves the reaction of 2-aminoethanol with 6-(2-ethylhexanoylamino)hexanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The compound is purified through various techniques, including distillation, crystallization, and chromatography, to meet the required specifications for different applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and influencing various biochemical processes. Its effects are mediated through the alteration of cellular signaling pathways and the regulation of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoethanol: A simpler compound with similar functional groups but lacking the fatty acid derivative.
6-(2-ethylhexanoylamino)hexanoic acid: Contains the fatty acid derivative but lacks the amino alcohol component.
Uniqueness
2-Aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid is unique due to its combination of an amino alcohol and a fatty acid derivative, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
75113-48-3 |
|---|---|
Fórmula molecular |
C16H34N2O4 |
Peso molecular |
318.45 g/mol |
Nombre IUPAC |
2-aminoethanol;6-(2-ethylhexanoylamino)hexanoic acid |
InChI |
InChI=1S/C14H27NO3.C2H7NO/c1-3-5-9-12(4-2)14(18)15-11-8-6-7-10-13(16)17;3-1-2-4/h12H,3-11H2,1-2H3,(H,15,18)(H,16,17);4H,1-3H2 |
Clave InChI |
XAVBWLUBRPYLNE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)NCCCCCC(=O)O.C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















